molecular formula C10H12F3N B175348 Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 118761-99-2

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No. B175348
CAS RN: 118761-99-2
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-UHFFFAOYSA-N
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Description

“Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a chemical compound with the CAS Number: 118761-99-2 . It has a molecular weight of 203.21 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, one study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature with a molecular weight of 203.21 . The compound has a CAS Number of 118761-99-2 .

Scientific Research Applications

Biomarkers for Tobacco Exposure and Cancer Research

The measurement of human urinary carcinogen metabolites, including specific amines, provides valuable insights into the relationship between tobacco use and cancer risk. These metabolites serve as biomarkers for assessing exposure to carcinogens found in tobacco products. Research in this area emphasizes the importance of understanding carcinogen metabolism and exposure levels to develop strategies for cancer prevention and harm reduction related to tobacco use (Hecht, 2002).

Neurotoxicity and Parkinson's Disease Models

Studies on specific neurotoxins, like MPTP, shed light on their selective toxicity towards the substantia nigra in primates, offering a model for Parkinson's disease. This research has paved the way for developing animal models to study the disease's progression and potential treatments. Understanding the mechanism of action of these compounds helps in the exploration of neuroprotective strategies and treatments for Parkinson's and related neurological disorders (Langston, Langston, & Irwin, 1984).

Environmental Impact and Toxicology of Chemical Degradation Products

Investigations into the degradation products of chemical warfare agents and other nitrogen-containing compounds highlight the environmental and health risks associated with these substances. This research is crucial for developing effective decontamination strategies and assessing the long-term environmental impact of these compounds. Understanding the fate and toxicity of these degradation products is vital for environmental health and safety (Munro et al., 1999).

Applications in Heterocyclic Compound Synthesis

The reactivity of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is explored for synthesizing various heterocyclic structures. This research area focuses on developing new synthetic methods for creating compounds with potential applications in pharmaceuticals, dyes, and materials science. The versatility of these reactions opens up new avenues for the design and synthesis of novel heterocyclic compounds (Gomaa & Ali, 2020).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

The degradation of nitrogen-containing hazardous compounds, including amines and pesticides, through advanced oxidation processes (AOPs) is a critical area of research for environmental remediation. This work focuses on understanding the mechanisms of AOPs and optimizing their effectiveness for treating water and soil contaminated with toxic and persistent organic pollutants. The goal is to improve the environmental safety and sustainability of industrial and agricultural practices (Bhat & Gogate, 2021).

Safety and Hazards

The safety information for “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” indicates that it is classified under GHS05 and GHS07. The hazard statements include H227, H302, H314, and H335 .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588177
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118761-99-2
Record name N,α-Dimethyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118761-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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